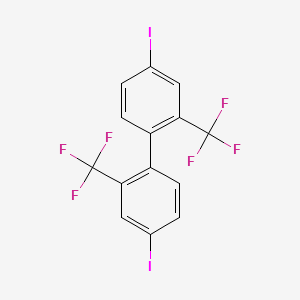

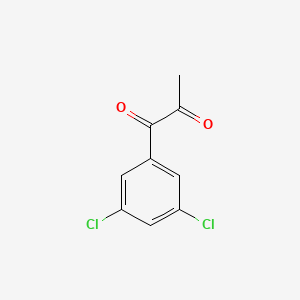

![molecular formula C7H6N2O3S B1301136 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 32084-55-2](/img/structure/B1301136.png)

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives can be achieved through different methods. For instance, the reaction of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes can produce oxazolidines and thiazolidines, which upon dehydrogenation yield oxazoles and thiazoles . Another approach involves the reaction of 6-amino-1,3-dialkyluracils with Appel's salt to prepare isothiazolopyrimidines . A catalyst-free, one-pot reaction under ultrasound irradiation has been developed for the synthesis of thiadiazolopyrimidine derivatives . Additionally, the reaction of 3,4-dihydro-2(H)-pyrimidone with chloroacetic acid and benzaldehyde can lead to thiazolopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives has been studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the spatial structure of these compounds, revealing that the thiazolopyrimidine and naphthalene systems can be essentially coplanar in some derivatives . The identification of these compounds has also been supported by IR and NMR spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo a variety of chemical reactions. For example, they can form Mannich bases when interacting with p-nitrobenzaldehyde and piperidine . They can also react with cyclic secondary amines to produce cine-substituted products . Exchange reactions under physiological conditions have been investigated, providing insights into the stability of these compounds . The synthesis of carbohydrazin derivatives of thiadiazolopyrimidine has been described, which exhibit antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives are influenced by their molecular structure. The coplanarity of the thiazolopyrimidine system with other aromatic systems can affect the compound's crystallinity and stability . The antimicrobial activity of these compounds suggests that they have significant interactions with biological molecules, which is an important aspect of their chemical properties . The stability and exchange reactions of these compounds under physiological conditions are crucial for their potential therapeutic applications .

科学的研究の応用

Optical Sensors Development

Pyrimidine derivatives, including structures akin to "5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid", are significant in the synthesis of optical sensors. Their capability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. Research has demonstrated their broad application in biological and medicinal fields due to these properties (Jindal & Kaur, 2021).

Synthesis of Complex Organic Molecules

Studies have outlined the synthesis of various pyrimidine derivatives starting from compounds like barbituric acid and thiobarbituric acid, highlighting the biological significance and therapeutic importance of these synthesized molecules. These endeavors have paved new pathways for the synthesis of pyrimidine derivatives in synthetically useful yields (Nandha kumar et al., 2001).

Nucleic Acid Bases Tautomerism

The study of tautomeric equilibria of purine and pyrimidine bases, including changes resulting from interactions with different environments, is crucial for understanding biological processes at the molecular level. Research has focused on how these interactions influence the stability of oxo and hydroxy tautomeric forms, with implications for DNA and RNA structure and function (Person et al., 1989).

Optoelectronic Materials

Quinazolines and pyrimidines are being researched for their applications in optoelectronic materials. The incorporation of these structures into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their electroluminescent properties and potential for use in highly efficient red phosphorescent OLEDs are of particular interest (Lipunova et al., 2018).

特性

IUPAC Name |

5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h3H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTBEMJFYFIVCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365203 |

Source

|

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

CAS RN |

32084-55-2 |

Source

|

| Record name | 2,3-Dihydro-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32084-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)